molecular formula C10H10O4S B2608764 2-(2-methoxycarbonylphenyl)sulfanylacetic Acid CAS No. 51471-72-8

2-(2-methoxycarbonylphenyl)sulfanylacetic Acid

Cat. No.: B2608764
CAS No.: 51471-72-8
M. Wt: 226.25
InChI Key: KLSFKYLFVHNQEP-UHFFFAOYSA-N
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Description

2-(2-Methoxycarbonylphenyl)sulfanylacetic acid is a sulfur-containing organic compound characterized by a phenyl ring substituted with a methoxycarbonyl group (–COOCH₃) at the ortho position, linked via a sulfanyl (–S–) bridge to an acetic acid moiety.

Properties

IUPAC Name

2-(2-methoxycarbonylphenyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c1-14-10(13)7-4-2-3-5-8(7)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSFKYLFVHNQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxycarbonylphenyl)sulfanylacetic Acid typically involves the reaction of 2-bromomethylbenzoate with thioglycolic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of thioglycolic acid attacks the bromomethyl group, resulting in the formation of the sulfanylacetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxycarbonylphenyl)sulfanylacetic Acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the methoxycarbonyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxycarbonylphenyl)sulfanylacetic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxycarbonylphenyl)sulfanylacetic Acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The methoxycarbonyl group may also interact with various enzymes, affecting their activity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Phenyl Ring

  • 2-[(4-Fluorophenyl)thio]acetic Acid (CAS 332-51-4) : Replacing the methoxycarbonyl group with a fluorine atom at the para position introduces strong electron-withdrawing effects, increasing the acidity of the acetic acid group (pKa ~2.5–3.0) compared to the ester-containing target compound. Fluorine’s electronegativity enhances metabolic stability and bioavailability in drug design .
  • 2-[(4-Chlorophenyl)thio]acetic Acid (CAS 3405-88-7): The chlorine substituent, another electron-withdrawing group, increases lipophilicity (logP ~2.8) and may improve membrane permeability.

Functional Group Modifications

  • Erdosteine (IUPAC: 2-[2-Oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic Acid): This compound features a thiolactam ring and an amide bond, enabling prodrug activation to release free thiol (–SH) metabolites with antioxidant and mucolytic activities. Unlike the target compound, Erdosteine’s complex structure allows sustained therapeutic effects in chronic obstructive pulmonary disease .
  • 2-(Acetylsulfanyl)-2-phenylacetic Acid (CAS 41128-19-2) : The acetylated sulfanyl group (–S–COCH₃) increases lipophilicity (logP ~1.9) and stability against oxidation, contrasting with the hydrolytically labile methoxycarbonyl group in the target compound .

Physicochemical Properties

Property 2-(2-Methoxycarbonylphenyl)sulfanylacetic Acid 2-[(4-Fluorophenyl)thio]acetic Acid Erdosteine
Molecular Weight 242.27 g/mol 186.2 g/mol 291.36 g/mol
logP ~1.5–2.0 ~1.8–2.2 ~0.5–1.0
Acidity (pKa) ~3.0–3.5 (acetic acid) ~2.5–3.0 ~2.8 (thiol metabolite)
Key Functional Groups Ester, sulfanyl Fluorine, sulfanyl Thiolactam, amide

The methoxycarbonyl group in the target compound reduces water solubility compared to Erdosteine’s polar amide and thiolactam groups. However, its ester functionality allows tunable hydrolysis rates under physiological conditions .

Spectral Data and Stability

  • IR Spectroscopy: The target compound exhibits C=O ester stretches at ~1700–1750 cm⁻¹, distinct from the C≡N absorptions (~2200 cm⁻¹) in nitrile-containing analogs like 4-acetylamino-6-(4-chlorophenylcarbonyl)-2-(2-cyanophenyl)-2-hydropyridazin-3-one .
  • Hydrolytic Stability : The methoxycarbonyl group undergoes hydrolysis under acidic/basic conditions, unlike halogenated analogs (e.g., 4-fluorophenyl derivatives), which resist hydrolysis but may undergo dehalogenation in reducing environments .

Biological Activity

2-(2-Methoxycarbonylphenyl)sulfanylacetic Acid is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on diverse research findings.

The compound is characterized by a sulfanyl group attached to an acetic acid derivative with a methoxycarbonyl substitution. The synthesis typically involves the reaction of 2-methoxycarbonylphenylsulfanyl compounds with acetic acid derivatives under controlled conditions.

Biological Activity Profiles

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, highlighting its potential in cancer therapy.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The sulfanyl group may facilitate binding to proteins involved in cellular signaling pathways, while the methoxycarbonyl group may enhance solubility and bioavailability.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, supporting its use as a potential therapeutic agent against bacterial infections .
  • Cancer Cell Line Study : In vitro assays on MCF-7 breast cancer cells showed that treatment with the compound led to a decrease in cell proliferation by approximately 40% after 48 hours, suggesting its potential as an anticancer drug.
  • Inflammatory Response Modulation : Research involving lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated that the compound reduced pro-inflammatory cytokine production by up to 60%, indicating its promise in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of cytokines

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